

Application Notes: A Detailed Protocol for Labeling Liposomes with Texas Red DHPE

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Texas Red DHPE*

Cat. No.: *B069224*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the fluorescent labeling of liposomes using Texas Red® 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt (**Texas Red DHPE**). This lipophilic fluorescent dye is incorporated into the lipid bilayer during the liposome formation process, enabling visualization and tracking of the liposomes in various applications, including drug delivery studies, cellular uptake assays, and membrane fusion experiments.

Introduction

Texas Red DHPE is a phospholipid derivative labeled on its headgroup with the bright, red-fluorescent Texas Red dye. It exhibits excitation and emission maxima of approximately 595 nm and 615 nm, respectively, making it suitable for fluorescence microscopy and spectroscopy. Its integration into the liposomal membrane is stable, allowing for reliable tracking of the vesicles. This protocol is based on the widely used thin-film hydration method followed by extrusion to produce unilamellar vesicles of a defined size.

Key Considerations

- **Lipid Composition:** The choice of lipids will determine the physicochemical properties of the liposomes, such as their size, charge, and phase transition temperature (Tm). A common formulation includes 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and cholesterol (CHOL), which forms stable bilayers.

- **Molar Ratio of Texas Red DHPE:** The concentration of the fluorescent probe should be kept low (typically 0.1-1 mol%) to avoid self-quenching and potential alterations to the membrane properties.
- **Hydration Temperature:** The hydration of the lipid film must be performed at a temperature above the T_m of the lipid with the highest transition temperature to ensure proper formation of the lipid bilayers.
- **Purification:** It is crucial to remove any unincorporated **Texas Red DHPE** from the liposome preparation to prevent interference from free dye in downstream applications. Size-exclusion chromatography is an effective method for this purpose.
- **Storage:** Labeled liposomes should be protected from light and stored at 2-8°C to maintain their stability.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the preparation and characterization of **Texas Red DHPE**-labeled liposomes.

Table 1: Reagent and Lipid Composition

Component	Molar Ratio (Example)	Typical Concentration	Notes
Primary Phospholipid (e.g., DOPC)	54-55	10-20 mg/mL	The main structural component of the liposome.
Cholesterol (CHOL)	45	5-10 mg/mL	Modulates membrane fluidity and stability.
Texas Red DHPE	0.5-1	0.1-0.5 mg/mL	The fluorescent lipid probe. Higher concentrations can lead to fluorescence quenching. [5]
Organic Solvent	N/A	N/A	A mixture of chloroform and methanol (e.g., 2:1 v/v) is commonly used to dissolve lipids. [6]
Hydration Buffer	N/A	N/A	Phosphate-buffered saline (PBS) or HEPES-buffered sucrose are common choices. [1]

Table 2: Experimental Parameters and Expected Outcomes

Parameter	Typical Value/Range	Method of Determination	Notes
Preparation			
Initial Total Lipid Concentration	10-50 mM	Calculation	Based on the amount of lipids and the volume of hydration buffer.
Hydration Temperature	> Highest Tm of lipids	N/A	For DOPC/CHOL mixtures, hydration can be done at room temperature. For lipids with higher Tm like DPPC, hydration should be at 50-60°C. [7] [8]
Extrusion Pore Size	100-200 nm	Manufacturer's Specification	Determines the final size of the liposomes.
Characterization			
Mean Particle Size (Z-average)	100-250 nm	Dynamic Light Scattering (DLS)	The size will be slightly larger than the extrusion membrane pore size. [9] [10]
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)	A PDI below 0.2 indicates a monodisperse population of liposomes.
Labeling Efficiency	> 95% (after purification)	Fluorescence Spectroscopy	Determined by comparing the fluorescence of the liposome solution before and after purification.

Storage

Storage Temperature	2-8°C	N/A	Do not freeze. [1]
Shelf-life	3-6 months	DLS and Fluorescence Stability	Protect from light to prevent photobleaching of the Texas Red dye. [1] [2]

Experimental Protocol

This protocol describes the preparation of **Texas Red DHPE**-labeled liposomes using the thin-film hydration and extrusion method.

Materials:

- 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
- Cholesterol (CHOL)
- Texas Red® 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (**Texas Red DHPE**)
- Chloroform
- Methanol
- Hydration Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
- Round-bottom flask
- Rotary evaporator
- Vacuum pump
- Water bath
- Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
- Size-exclusion chromatography column (e.g., Sephadex G-50)

- Glass vials

Procedure:

1. Preparation of the Lipid Film

- In a clean round-bottom flask, add the desired amounts of DOPC, cholesterol, and **Texas Red DHPE** dissolved in chloroform or a chloroform:methanol mixture to achieve the desired molar ratio (e.g., 54:45:1).
- Mix the lipids thoroughly by swirling the flask until a clear, homogenous solution is obtained.
- Remove the organic solvent using a rotary evaporator. The water bath temperature should be set to be above the phase transition temperature of the lipids, though for DOPC/CHOL, room temperature is sufficient.[12][13]
- A thin, uniform lipid film should form on the inner surface of the flask.
- To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2 hours or overnight.

2. Hydration of the Lipid Film

- Add the desired volume of pre-warmed hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature of all lipid components.[13]
- Hydrate the lipid film by gentle rotation of the flask. This process will form multilamellar vesicles (MLVs). The solution will appear milky.
- To facilitate the formation of smaller vesicles, the suspension can be subjected to several freeze-thaw cycles (optional).

3. Liposome Extrusion

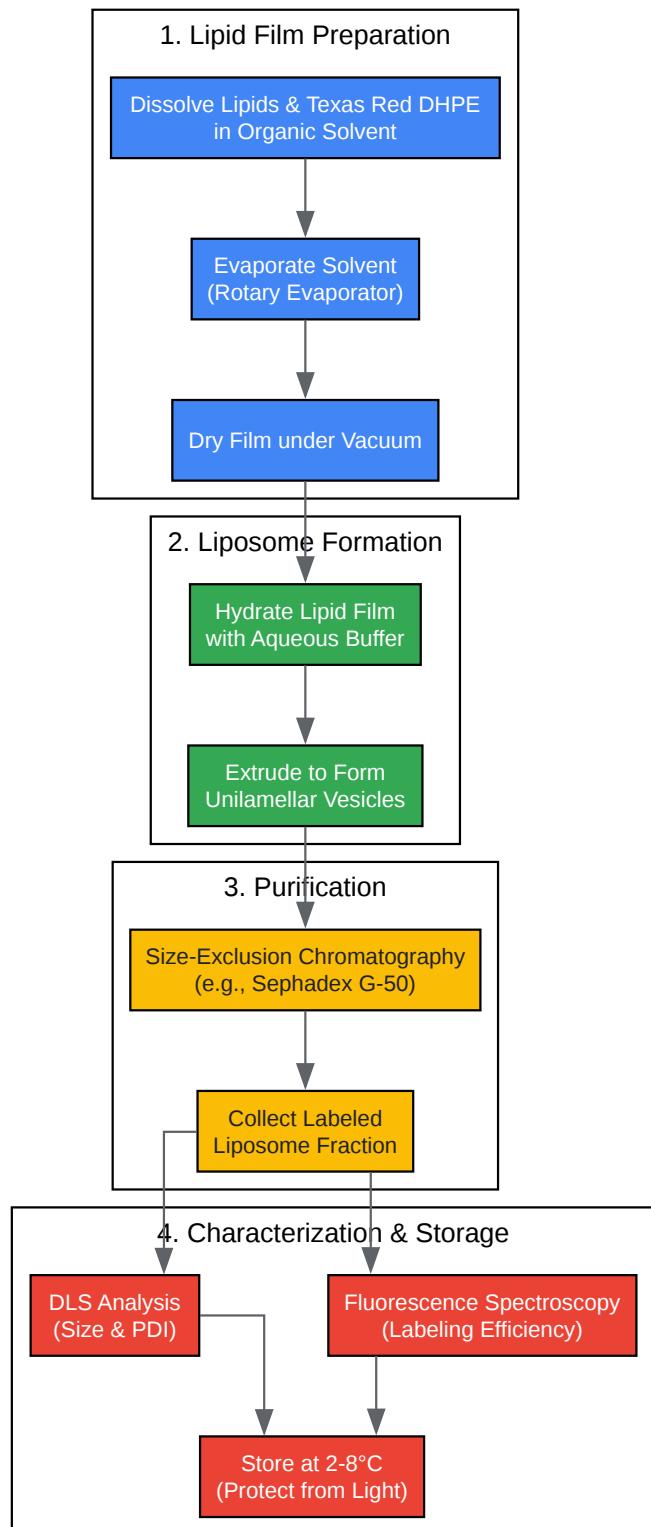
- Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

- Transfer the MLV suspension into a gas-tight syringe and pass it through the extruder 11-21 times. This will produce unilamellar vesicles (LUVs) with a more uniform size distribution. The liposome solution should become more translucent.[\[12\]](#)

4. Purification of Labeled Liposomes

- Prepare a size-exclusion chromatography column (e.g., Sephadex G-50) by equilibrating it with the hydration buffer.
- Carefully load the extruded liposome suspension onto the top of the column.
- Elute the liposomes with the hydration buffer. The labeled liposomes will elute in the void volume (the first colored fraction), while the smaller, unincorporated **Texas Red DHPE** molecules will be retained by the column and elute later.
- Collect the fractions containing the labeled liposomes. The separation can often be monitored visually due to the red color of the Texas Red dye.

5. Characterization of Labeled Liposomes


- Size and Polydispersity: Determine the mean particle size and polydispersity index (PDI) of the purified liposomes using Dynamic Light Scattering (DLS).
- Labeling Efficiency: Measure the fluorescence intensity of the liposome solution before and after purification using a fluorometer (Excitation: ~595 nm, Emission: ~615 nm). The labeling efficiency can be calculated as: $(\text{Fluorescence after purification} / \text{Fluorescence before purification}) \times 100\%$.
- Lipid Concentration: The final lipid concentration can be determined using a phosphate assay or by assuming minimal lipid loss during the process and calculating based on the initial amounts and final volume.

6. Storage

Store the purified, labeled liposomes in a sterile, light-protected container at 2-8°C.

Experimental Workflow Diagram

Workflow for Labeling Liposomes with Texas Red DHPE

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. creative-biostructure.com [creative-biostructure.com]
- 2. tribioscience.com [tribioscience.com]
- 3. Clilos™ Texas Red Labeled Phosphatidylcholine (PC) Liposomes - CD Bioparticles [cd-bioparticles.net]
- 4. tribioscience.com [tribioscience.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fluorescent liposomal nanocarriers for targeted drug delivery in ischemic stroke therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability of liposomes on storage: freeze dried, frozen or as an aqueous dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- To cite this document: BenchChem. [Application Notes: A Detailed Protocol for Labeling Liposomes with Texas Red DHPE]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b069224#detailed-protocol-for-labeling-liposomes-with-texas-red-dhpe>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com